CAS registry number and safety data sheet for (1S)-1-cycloheptylethan-1-amine hydrochloride
CAS registry number and safety data sheet for (1S)-1-cycloheptylethan-1-amine hydrochloride
Comprehensive Technical Guide on (1S)-1-Cycloheptylethan-1-Amine Hydrochloride: Physicochemical Profiling, Safety Data Sheet (SDS) Standards, and Synthetic Workflows
Executive Summary
In modern drug discovery, chiral aliphatic amines are foundational building blocks for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. As a Senior Application Scientist, I frequently utilize (1S)-1-cycloheptylethan-1-amine hydrochloride to introduce steric bulk and enhance the lipophilicity of drug candidates. The cycloheptyl ring provides a unique conformational flexibility that allows it to occupy transient hydrophobic pockets in target proteins more effectively than smaller, rigid cyclopentyl or cyclohexyl analogs.
This whitepaper provides an authoritative breakdown of the compound’s CAS registry data, Safety Data Sheet (SDS) hazard mitigation strategies, and a self-validating experimental workflow for its application in organic synthesis.
Part 1: Physicochemical Profiling & CAS Registry Data
To ensure reproducibility and tracking across global chemical inventories, it is critical to reference the exact salt form and stereoisomer of the compound. The free base form of this amine is highly volatile and susceptible to oxidative degradation. Therefore, it is commercially supplied and utilized as a stable hydrochloride salt[1].
The addition of the hydrochloride (HCl) counterion dramatically improves the compound's shelf-life, aqueous solubility, and handling characteristics, making it the preferred form for benchtop synthesis[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | (1S)-1-cycloheptylethan-1-amine hydrochloride |
| CAS Registry Number | 177859-53-9[1] |
| Molecular Formula | C9H20ClN[2] |
| Molecular Weight | 177.72 g/mol [1] |
| Physical State | Solid (Crystalline Powder) |
| Stereochemistry | (1S) Enantiomer |
| Free Base Mass (LC-MS) | m/z 142.1 [M+H]+ |
Part 2: Safety Data Sheet (SDS) & Hazard Mitigation
Handling (1S)-1-cycloheptylethan-1-amine hydrochloride requires strict adherence to its Safety Data Sheet (SDS) protocols[3]. Alkylamine hydrochlorides present specific occupational hazards due to their potential to cause localized pH shifts upon contact with moisture on the skin or mucous membranes.
Mechanistic Hazard Profile
According to standardized GHS classifications for this class of cycloalkylamine salts, the compound exhibits the following hazard codes[4]:
-
H315 (Causes skin irritation): The lipophilic cycloheptyl moiety enhances dermal penetration. When the salt dissolves in sweat or skin moisture, it can cause localized acidic microenvironments, leading to epidermal irritation.
-
H319 (Causes serious eye irritation): Crystalline dust can cause severe mechanical and chemical irritation to the cornea.
-
H335 (May cause respiratory irritation): Inhalation of fine particulates during weighing or transfer can irritate the upper respiratory tract.
Self-Validating Safety Workflow
To mitigate these risks, scientists must implement a self-validating safety loop:
-
Engineering Controls: Always weigh the compound inside a calibrated ductless fume hood or a localized exhaust ventilation (LEV) system to eliminate the risk of inhaling crystalline dust (mitigates H335).
-
Personal Protective Equipment (PPE): Wear heavy-duty nitrile gloves. Causality: Nitrile provides superior chemical resistance to organic salts compared to latex, preventing transdermal exposure (mitigates H315).
-
Storage Integrity: Store the compound in a tightly sealed desiccator under an inert argon atmosphere. Validation: If the powder appears clumped or sticky, it has absorbed atmospheric moisture, which can alter the effective molecular weight and ruin stoichiometric calculations.
Part 3: Synthetic Utilization & Experimental Workflows
The most common application of (1S)-1-cycloheptylethan-1-amine hydrochloride is in amide coupling reactions to generate chiral target molecules. Because the compound is supplied as an HCl salt, the reaction environment must be carefully modulated to liberate the nucleophilic free amine in situ without causing the epimerization of the coupling partner.
Protocol: High-Yield Amide Coupling
Objective: Covalently link the chiral amine to a target carboxylic acid while preserving the (1S) stereocenter.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir for 10 minutes at room temperature.
-
Causality: Pre-activation forms the highly reactive O-At ester intermediate rapidly, ensuring that the subsequent coupling outpaces any potential side reactions.
-
-
Amine Introduction: Add (1S)-1-cycloheptylethan-1-amine hydrochloride (1.1 eq, CAS: 177859-53-9) directly to the stirring solution[1].
-
In-Situ Free-Basing: Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: The first equivalent of DIPEA acts as a neutralizing agent, stripping the HCl counterion to liberate the nucleophilic free amine. The remaining two equivalents act as a non-nucleophilic proton sink to drive the coupling reaction forward.
-
-
Self-Validating Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows total depletion of the free amine mass (m/z 142.1) and the emergence of the desired product mass. If the amine mass persists, additional HATU/DIPEA may be required.
-
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl.
-
Causality: The 1M HCl wash is critical; it protonates any unreacted (1S)-1-cycloheptylethan-1-amine, pulling it into the aqueous layer and ensuring the final organic product is highly pure.
-
Mechanistic Visualization
Figure 1: Self-validating amide coupling workflow utilizing (1S)-1-cycloheptylethan-1-amine HCl.
